molecular formula C13H12N2O B2900480 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine CAS No. 2178771-37-2

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine

Cat. No.: B2900480
CAS No.: 2178771-37-2
M. Wt: 212.252
InChI Key: CJRAUCMVTHXZQN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yloxy)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a 2,3-dihydro-1H-inden-2-yloxy group. Pyrazine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to engage in π-π interactions. The indenyloxy moiety introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and binding affinity.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-4-11-8-12(7-10(11)3-1)16-13-9-14-5-6-15-13/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRAUCMVTHXZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with pyrazine derivatives under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-indene-2-ol and pyrazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2,3-dihydro-1H-indene-2-ol is reacted with pyrazine in the presence of the base and solvent, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrazine derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

This section compares 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine with structurally or functionally related pyrazine and inden derivatives, focusing on structural, electronic, biological, and synthetic aspects.

Structural and Electronic Comparisons

Pyrazine derivatives exhibit distinct electronic behaviors depending on substituents. For example:

  • Boron-Nitrogen Dihydroindenofluorenes: Pyrazine cores in these compounds undergo quinoidal distortion upon reduction, shortening C-C bonds and elongating C-N bonds. Such electronic redistribution enhances stability in radical anions, a property critical for organic electronics .
  • Organoselenium Pyrazines: Substitution with selenium atoms (e.g., 2-arylselenopheno[2,3-b]pyrazine) alters UV absorbance and fluorescence, suggesting that heteroatom substitution (e.g., O in the target compound vs. Se) significantly impacts photophysical properties .
  • Methyl-Substituted Pyrazines: Minor structural changes, such as methyl group addition (e.g., compounds 5 vs. 6 in Catocheilus wasp studies), drastically alter bioactivity, highlighting the sensitivity of pyrazine-based systems to substituent position .

Table 1: Structural and Electronic Properties of Pyrazine Derivatives

Compound Key Substituent Electronic Effect Application Reference
This compound Indenyloxy group Steric hindrance, π-conjugation modulation Potential pharmaceuticals
Boron-nitrogen dihydroindenofluorene Pyrazine core with B-N coordination Quinoidal distortion upon reduction Organic electronics
2-Arylselenopheno[2,3-b]pyrazine Selenium heteroatom Enhanced UV/fluorescence Photovoltaic materials

Biological Activity

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structural combination of an indene moiety and a pyrazine ring, which may contribute to its distinct biological properties. The presence of these functional groups allows for interactions with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, thereby altering their activity. Key pathways potentially influenced by this compound include:

  • Cell Growth and Apoptosis : It may modulate signaling pathways that regulate cell proliferation and programmed cell death, making it a candidate for anticancer research.
  • Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, which could be relevant in treating diseases such as cancer and neurodegenerative disorders .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of pyrazine structures exhibit significant anticancer properties. For instance, certain pyrazine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
    • The compound's structural features may enhance its interaction with cancer-related targets.
  • Antimicrobial Properties :
    • Research indicates that pyrazine derivatives can inhibit the growth of specific pathogens. For example, compounds derived from pyrazines have been effective against Enterococcus faecalis and other bacterial strains .
  • Neuroprotective Effects :
    • Some studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydro-1H-indeneIndene moiety onlyModerate anticancer activity
6-MethylpyrazinePyrazine ring onlyAntimicrobial activity
2-(Naphthalen-2-yloxy)-N-(phenylamino)pyrazineComplex structureStrong antiviral activity

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cancer Cell Line Studies :
    • A study involving human cancer cell lines demonstrated that the compound significantly inhibited cell growth with an IC50 value of approximately 10 μM .
  • Neuroprotective Studies :
    • In vitro experiments on neuronal cell lines indicated that treatment with the compound reduced apoptosis markers by upregulating anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Efficacy :
    • In vitro tests showed effective inhibition against various bacterial strains, confirming its potential as an antimicrobial agent .

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